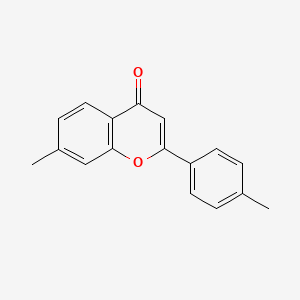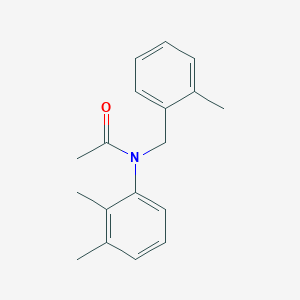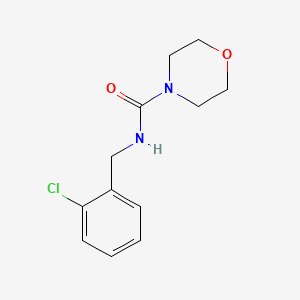
4-(2-methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(2-Methylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step reactions starting from suitable precursors such as hydrazides, thiocarbazates, or dithiocarbazates. These processes often require the cyclization of the precursor molecules under specific conditions to form the triazole ring, followed by further functionalization to introduce the desired phenyl groups. For example, the basic nucleus of a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions, demonstrating a general approach to accessing the triazole core (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including this compound, is characterized by X-ray crystallography and various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule, the nature of chemical bonds, and the presence of functional groups. The molecular geometry, bond lengths, and angles are key features that influence the chemical reactivity and physical properties of these compounds. For instance, the crystal structure of a closely related triazole derivative was studied, revealing significant intermolecular interactions that stabilize the crystalline solid (Panini et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for further modifications of the triazole ring and the introduction of new functional groups. The reactivity of these compounds is often influenced by the electron-donating or withdrawing nature of substituents attached to the triazole ring. For example, the synthesis and reactivity of a series of triazole derivatives were explored, highlighting the versatility of the triazole core in organic synthesis (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are crucial for the compound's application in various fields. Triazole derivatives typically exhibit good solubility in organic solvents, which is important for their use in chemical synthesis and pharmaceutical formulations. The melting points and solubility profiles are determined using standard analytical techniques, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their stability, reactivity, and interactions with other molecules. The presence of the triazole ring imparts significant stability to these compounds, making them resistant to hydrolysis and oxidation under standard conditions. However, the functional groups attached to the triazole core can participate in various chemical reactions, influencing the overall reactivity of the compound. Studies on the reactivity and electronic characteristics of triazole derivatives provide valuable information on their potential applications and interactions with biological targets (Odyntsova, 2016).
特性
IUPAC Name |
4-(2-methylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)15-17-18-16(20)19(15)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZRAYOQWREQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357593 |
Source


|
| Record name | F0311-0906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5736-97-0 |
Source


|
| Record name | F0311-0906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)



![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)
